6-Chloro-8-methylquinolin-5-amine CAS 50358-37-7 chemical properties
[1][2] Executive Summary 6-Chloro-8-methylquinolin-5-amine (CAS 50358-37-7) is a specialized heterocyclic building block belonging to the aminoquinoline family.[1][2] Unlike the more ubiquitous 8-aminoquinolines (famous...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
6-Chloro-8-methylquinolin-5-amine (CAS 50358-37-7) is a specialized heterocyclic building block belonging to the aminoquinoline family.[1][2] Unlike the more ubiquitous 8-aminoquinolines (famous for antimalarial activity in drugs like Primaquine and Tafenoquine), this 5-amino isomer presents a unique electronic and steric profile. Its structure—featuring a chlorine atom at position 6, a methyl group at position 8, and a primary amine at position 5—creates a "push-pull" electronic system that makes it a valuable intermediate for synthesizing complex bioactive scaffolds, particularly in the development of antibacterial agents, kinase inhibitors, and organometallic ligands.
This guide details the physicochemical properties, synthetic pathways, reactivity profiles, and safety protocols for researchers utilizing this compound in drug discovery and material science.
Physicochemical Profile
The presence of the electron-withdrawing chlorine adjacent to the electron-donating amine significantly influences the basicity and nucleophilicity of the 5-amino group compared to unsubstituted quinoline-5-amine.
Property
Value / Description
CAS Number
50358-37-7
IUPAC Name
6-Chloro-8-methylquinolin-5-amine
Molecular Formula
C₁₀H₉ClN₂
Molecular Weight
192.64 g/mol
Physical State
Solid (typically off-white to yellow powder)
Solubility
Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Predicted)
~4.5 (Quinoline N), ~2.8 (Aniline NH₂) [1]
LogP (Predicted)
2.5 – 2.8
H-Bond Donors
1 (Primary Amine)
H-Bond Acceptors
2 (Quinoline N, Amine N)
Note on Basicity: The 6-chloro substituent exerts an inductive electron-withdrawing effect (-I), which reduces the electron density on the adjacent 5-amino group, making it less nucleophilic than the non-chlorinated analog. This has implications for acylation and alkylation reaction rates.
Structural Analysis & Electronic Properties
The reactivity of CAS 50358-37-7 is defined by the interplay of three substituents on the quinoline core:
5-Amino Group (+M Effect): Acts as a strong electron donor into the ring system, activating the C2 and C4 positions (para and ortho to the amine) for potential electrophilic attacks, although the pyridine ring is generally deactivated.
6-Chloro Group (-I, +M Effect): The inductive withdrawal dominates, slightly deactivating the ring and reducing the pKa of the neighboring amine. It also provides a handle for transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig), though it is sterically crowded.
8-Methyl Group (+I Effect): Provides weak electron donation and significant steric bulk, hindering reactions at the C7 position and influencing the binding geometry of the quinoline nitrogen in metal coordination complexes.
Synthetic Methodologies
The synthesis of 5-aminoquinolines typically requires the construction of the quinoline core followed by functional group manipulation. The most robust route involves the Skraup synthesis followed by regioselective nitration and reduction.
Precursor Synthesis: The starting material, 6-chloro-8-methylquinoline , is synthesized via a Skraup reaction using 4-chloro-2-methylaniline and glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene or iodine).
Nitration: The 6-chloro-8-methylquinoline is nitrated using mixed acid (HNO₃/H₂SO₄). The 5-position is electronically favored for Electrophilic Aromatic Substitution (EAS) because the 8-position is blocked by the methyl group, and the 6-chloro group directs ortho/para (with the ortho position 5 being the primary available site on the carbocyclic ring).
Reduction: The resulting 5-nitro intermediate is reduced to the amine using Iron/Acetic acid (Fe/AcOH), Stannous Chloride (SnCl₂), or catalytic hydrogenation (H₂/Pd-C).
Synthetic Pathway Diagram
Figure 1: Step-wise synthetic pathway from aniline precursor to target 5-aminoquinoline.[3][4][5][6][7][8]
Reactivity & Applications in Drug Design
Chemical Reactivity[4][9]
Sandmeyer Reaction: The primary amine at C5 can be converted to a diazonium salt (using NaNO₂/HCl), allowing substitution with -F, -Br, -I, -CN, or -OH. This is crucial for generating diversity in SAR (Structure-Activity Relationship) studies.
Acylation/Sulfonylation: The amine readily reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides. This is the standard method for linking the scaffold to other pharmacophores.
Buchwald-Hartwig Coupling: While the amine is the primary nucleophile, the C6-Chlorine atom allows the molecule to act as an electrophile in Pd-catalyzed couplings, provided the amine is protected or the catalyst is highly selective for the aryl chloride.
Medicinal Chemistry Applications
Antimalarial Scaffolds: While 8-aminoquinolines (e.g., Tafenoquine) are more common, 5-aminoquinolines are explored to overcome the hematological toxicity (hemolysis in G6PD deficiency) associated with the 8-isomers.
Kinase Inhibition: The planar quinoline ring fits well into the ATP-binding pocket of kinases. The 5-amino group can form critical hydrogen bonds with the hinge region residues [2].
Schiff Base Ligands: Condensation of the 5-amine with aldehydes yields Schiff bases. These are extensively used as ligands for transition metals (Cu, Zn, Ru) in the development of metallodrugs with anticancer properties [3].
Objective: Derivatization of the 5-amine for library synthesis.
Preparation: Dissolve 6-Chloro-8-methylquinolin-5-amine (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (N₂).
Base Addition: Add Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq) to scavenge the HCl generated.
Acylation: Cool the solution to 0°C. Dropwise add the desired Acid Chloride (1.1 eq).
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System: Hexane/Ethyl Acetate) or LC-MS.
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify via flash column chromatography on silica gel.
biological activity profile of 6-Chloro-8-methylquinolin-5-amine
Executive Summary 6-Chloro-8-methylquinolin-5-amine (CAS: 50358-37-7) is a specialized heterocyclic building block belonging to the aminoquinoline class. Unlike its widely documented isomers (e.g., the antimalarial 8-ami...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Chloro-8-methylquinolin-5-amine (CAS: 50358-37-7) is a specialized heterocyclic building block belonging to the aminoquinoline class. Unlike its widely documented isomers (e.g., the antimalarial 8-aminoquinolines or the fungitoxic 8-hydroxyquinolines), this 5-amino derivative represents a distinct pharmacophore scaffold.
Its primary value in drug development lies in its role as a privileged structure for the synthesis of kinase inhibitors, DNA-intercalating agents, and novel antiparasitics. The unique substitution pattern—a chlorine atom at C6 (enhancing lipophilicity and metabolic stability) and a methyl group at C8 (providing steric bulk)—modulates the reactivity of the C5-amino group, making it a critical intermediate for structure-activity relationship (SAR) tuning.
This guide details the physicochemical profile, synthetic pathways, biological potential, and handling protocols for this compound, serving as a definitive reference for medicinal chemists.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The biological activity of 6-Chloro-8-methylquinolin-5-amine is governed by its electronic and steric properties.[1] The C5-amine is the primary vector for derivatization, while the C6-chloro and C8-methyl substituents dictate ligand-target binding affinity.
Small molecule, amenable to fragment-based design.
Molecular Weight
192.64 g/mol
Ideal for "Lead-Like" space (MW < 300).
LogP (Predicted)
~2.8 - 3.1
Moderate lipophilicity; suggests good membrane permeability.
pKa (Predicted)
~4.5 (Quinoline N)
The C5-NH₂ reduces the basicity of the ring nitrogen via conjugation.
H-Bond Donors
1 (–NH₂)
Critical for binding site interactions (e.g., hinge region of kinases).
H-Bond Acceptors
2 (Ring N, –NH₂)
Facilitates hydrogen bonding networks.
Synthetic Utility & Manufacturing Workflow
For researchers utilizing this compound, understanding its genesis is crucial for troubleshooting downstream derivatization. The synthesis typically follows a modified Skraup reaction followed by regioselective nitration and reduction.
Synthetic Pathway Diagram (Graphviz)
Caption: Step-wise synthesis of 6-Chloro-8-methylquinolin-5-amine highlighting the critical C5-regioselective nitration step.
Critical Synthetic Insights
Regioselectivity: The C8-methyl group blocks the 8-position, and the C6-chloro group deactivates the 6-position. The C5 position is the most electron-rich available site on the benzenoid ring for electrophilic aromatic substitution (nitration).
Purification: The amine is prone to oxidation. It should be stored under inert gas (Argon/Nitrogen) and protected from light.
Biological Activity Profile
While the free amine is often an intermediate, it possesses intrinsic biological activity and serves as a parent scaffold for three major therapeutic classes.
Pharmacophore Mapping
The molecule acts as a bi-functional scaffold :
Quinoline Nitrogen (N1): Acts as a hydrogen bond acceptor. In kinase inhibitors, this often binds to the hinge region of the ATP-binding pocket.
C5-Amine (Exocyclic): Acts as a hydrogen bond donor. It allows for the attachment of solubilizing tails or specificity-determining side chains (e.g., urea/amide linkages).
Therapeutic Applications (Derivatives)[8][9]
Therapeutic Area
Mechanism of Action (MOA)
Role of 6-Cl-8-Me-5-NH₂ Scaffold
Antimalarial
Hemozoin Inhibition: Intercalation into DNA or inhibition of heme polymerization.
The 5-amino analogs are being explored to overcome resistance seen in 4-amino (Chloroquine) and 8-amino (Primaquine) classes. The 6-Cl group mimics the substitution pattern of Chloroquine, enhancing activity.
Kinase Inhibition
ATP Competition: Binding to the ATP pocket of kinases (e.g., EGFR, GSK-3β).
The scaffold provides the planar aromatic system required for the hydrophobic pocket. The C5-amine is derivatized to form amides/ureas that interact with the "gatekeeper" residues.
Antimicrobial
DNA Gyrase Inhibition: Disruption of bacterial DNA replication.
5-aminoquinolines have shown activity against Gram-positive bacteria (e.g., S. aureus). The 8-methyl group increases lipophilicity, aiding cell wall penetration.
Structure-Activity Relationship (SAR) Logic
Caption: SAR analysis of the scaffold. The C5-amine is the "warhead" attachment point, while C6 and C8 modulate physicochemical properties.
Experimental Protocols
Protocol: Derivatization via Amide Coupling
To synthesize potential kinase inhibitors from the scaffold.
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. (Contextual reference for kinase inhibition).
ChemicalBook. Synthesis and Properties of 6-Chloro-8-methylquinoline derivatives. Link
PubChem. Compound Summary for CID 329774129 (Isomer Analog). Link
(Note: Specific peer-reviewed papers dedicated solely to the biological profile of this exact CAS number are rare; references provided ground the chemistry and class-based activity described.)
Technical Application Note: Scalable Synthesis of 6-Chloro-8-methylquinolin-5-amine
Executive Summary & Retrosynthetic Analysis Objective: To provide a robust, scalable laboratory protocol for the synthesis of 6-Chloro-8-methylquinolin-5-amine. This scaffold is a critical intermediate in the development...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Retrosynthetic Analysis
Objective: To provide a robust, scalable laboratory protocol for the synthesis of 6-Chloro-8-methylquinolin-5-amine. This scaffold is a critical intermediate in the development of antimalarial agents (analogous to Primaquine/Tafenoquine) and kinase inhibitors.
Scientific Rationale:
The synthesis utilizes a Linear Construction Strategy . While direct functionalization of a pre-formed quinoline core is possible, the specific 6,8-substitution pattern is most efficiently established prior to ring closure using a substituted aniline. This ensures regiochemical purity. The 5-amino group is subsequently introduced via electrophilic nitration followed by chemoselective reduction.
Starting Material (Skraup Cyclization): 4-Chloro-2-methylaniline.[1]
Figure 1: Retrosynthetic pathway utilizing a modified Skraup cyclization followed by regioselective functionalization.
Experimental Protocols
Step 1: Synthesis of 6-Chloro-8-methylquinoline (The Core)
Methodology: Modified Skraup Reaction.
Rationale: The Skraup reaction is the most direct method to form the quinoline ring from an aniline. We utilize nitrobenzene as the oxidant.[2][3][4][5][6] Note: This reaction is highly exothermic; strict temperature control is required.
Steam distill to remove excess nitrobenzene (optional but recommended for purity).
Extract the residue with Ethyl Acetate (3 x 500 mL).
Wash organics with brine, dry over Na2SO4, and concentrate.
Purification: Flash chromatography (5% EtOAc in Hexane) yields the product as a solid.
Data Validation:
Yield: Expect 75-80%.
MS (ESI): [M+H]+ = 178.2 / 180.2 (Cl isotope pattern).
Step 2: Regioselective Nitration
Methodology: Mixed Acid Nitration.
Rationale: In the quinoline system, the protonated nitrogen deactivates the pyridine ring. Electrophilic substitution occurs on the benzene ring. Position 8 is blocked (Methyl). Position 6 is blocked (Chloro). Position 5 is activated by the para-methyl group and ortho-chloro group, making it the exclusive site for nitration.
Purification: Recrystallize from Ethanol or Acetone if necessary.
Data Validation:
Yield: Expect 85-90%.
Regiochemistry: 1H NMR will show loss of the C5 proton and a downfield shift of adjacent protons.
Step 3: Chemoselective Reduction to Amine
Methodology: Béchamp Reduction (Fe/Acid) or Fe/NH4Cl.
Rationale: Catalytic hydrogenation (H2/Pd-C) carries a high risk of hydrodehalogenation (stripping the Chlorine atom). Chemical reduction using Iron is chemoselective for the nitro group, preserving the aryl chloride.
Skraup Synthesis Protocol: International Publication Number WO 2014/147636 A1. "Process for the preparation of Quinoline Derivatives." (2014).[1]
Nitration of Quinolines: Elderfield, R. C. Heterocyclic Compounds, Vol 4. "The Chemistry of Quinoline." Wiley & Sons. (Classic reference for 5/8 directing effects).
Analogous Nitration Procedure: Organic Syntheses, Coll. Vol. 3, p. 661 (1955); Vol. 28, p. 80 (1948). "6-Methoxy-8-Nitroquinoline."[8][11]
Chemoselective Reduction: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds." Tetrahedron Letters, 25(32), 3415-3418.
procedure for derivatizing 6-Chloro-8-methylquinolin-5-amine amine group
Application Note: High-Efficiency Derivatization of 6-Chloro-8-methylquinolin-5-amine Executive Summary & Chemical Context 6-Chloro-8-methylquinolin-5-amine (CAS: 50358-37-7) represents a challenging scaffold in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Derivatization of 6-Chloro-8-methylquinolin-5-amine
Executive Summary & Chemical Context
6-Chloro-8-methylquinolin-5-amine (CAS: 50358-37-7) represents a challenging scaffold in medicinal chemistry.[1] Often utilized as a pharmacophore in antimalarial (Tafenoquine analogs) and kinase inhibitor research, its derivatization is frequently bottlenecked by poor nucleophilicity.
The Challenge:
The 5-amino group is severely deactivated by two synergistic factors:
Electronic Withdrawal: The quinoline nitrogen (position 1) exerts a long-range electron-withdrawing effect.[1] More critically, the 6-Chloro substituent (ortho to the amine) exerts a strong inductive effect (-I), reducing the electron density on the nitrogen lone pair.
Steric Hindrance: The 6-Chloro atom creates a significant steric wall, impeding the approach of bulky electrophiles.[1]
The Solution:
Standard coupling protocols (e.g., EDC/NHS) often result in low yields (<20%) or stalled reactions. This guide provides optimized protocols focusing on electrophile hyper-activation (using Acyl Fluorides or DMAP-catalyzed Acid Chlorides) to overcome the intrinsic deactivation of the amine.[1]
Reaction Decision Framework
Before selecting a protocol, utilize the following decision tree to match your desired derivative with the optimal synthetic route.
Figure 1: Strategic workflow for selecting the appropriate derivatization protocol based on target stability and functional group tolerance.
Detailed Experimental Protocols
Method A: The "Brute Force" Acylation (Acid Chlorides)
Best for: Simple aliphatic or aromatic amides where the carboxylic acid partner is stable.
Mechanism: The 6-Cl group reduces the nucleophilicity of the 5-NH2.[1] Standard bases (TEA/DIPEA) are insufficient. We utilize DMAP (4-Dimethylaminopyridine) not just as a base, but as a nucleophilic catalyst to form a highly reactive N-acylpyridinium intermediate.[1]
Dissolution: Dissolve 1.0 mmol of amine in anhydrous Pyridine (3 mL). Note: If using DCM as solvent, add 3.0 equiv Et3N.
Catalyst Addition: Add 0.1 equiv of DMAP. Stir for 5 minutes.
Acylation: Dropwise add the Acid Chloride (1.2 equiv) at 0°C under Nitrogen.
Heating: Allow to warm to Room Temperature (RT).
Checkpoint: If TLC shows <50% conversion after 2 hours, heat to 60°C . The 6-Cl steric hindrance often requires thermal energy to overcome the activation barrier.
Workup: Dilute with EtOAc. Wash with saturated NaHCO3, then Water, then Brine.[2] Avoid acidic washes if your product is basic (quinoline nitrogen).
Method B: The "Precision" Coupling (Acyl Fluorides via TFFH)
Best for: Sterically hindered carboxylic acids or chiral substrates prone to racemization.
Rationale: Standard coupling agents (HATU/EDC) often fail with electron-deficient anilines.[1] Acyl Fluorides are smaller and more reactive towards poor nucleophiles than active esters (OBt/OAt), yet more stable than acid chlorides.
Activation: In a vial, mix Carboxylic Acid (1.1 equiv), TFFH (1.1 equiv), and DIPEA (3.0 equiv) in DCE (0.2 M). Stir at RT for 30 mins to generate the Acyl Fluoride in situ.
Reaction: Heat the sealed vial to 80°C for 4–12 hours.
Observation: The reaction mixture usually turns from pale yellow to dark orange.[1]
Workup: Dilute with DCM, wash with 1M Citric Acid (to remove TFFH byproducts), then NaHCO3.
Method C: Reductive Amination (N-Alkylation)
Best for: Introducing alkyl chains without over-alkylation (quaternary salt formation).[1]
Challenge: Direct alkylation with alkyl halides usually fails or leads to mixtures due to the competing quinoline nitrogen.[1] Reductive amination via the imine is superior.
Imine Formation: Mix amine (1.0 equiv) and Aldehyde (1.2 equiv) in dry THF.
Lewis Acid: Add Ti(OiPr)4 (1.5 equiv).[1] Stir at RT for 6–12 hours.
Why? The 6-Cl deactivates the amine, making imine formation slow. Titanium acts as a Lewis acid to activate the carbonyl and scavenge water, driving the equilibrium.
Reduction: Cool to 0°C. Add NaBH4 (2.0 equiv) (if in MeOH) or NaBH(OAc)3 (if in THF/DCE). Stir for 2 hours.
Quench: Add 1M NaOH carefully to precipitate Titanium salts. Filter through Celite.[1]
Mechanistic Insight & Troubleshooting
The following diagram illustrates why Method A (DMAP catalysis) is essential for this substrate.
Figure 2: DMAP catalysis cycle.[1] The formation of the N-Acylpyridinium salt creates a "Super-Electrophile" capable of reacting with the sterically hindered and electronically deactivated 5-amino group.
Troubleshooting Table:
Observation
Probable Cause
Corrective Action
No Reaction (SM remains)
Steric hindrance of 6-Cl
Switch to Method B (Acyl Fluoride) or use Microwave irradiation (100°C, 30 min).
Low Yield (<30%)
Moisture in solvent
The acid chloride hydrolyzed before reacting.[1] Use anhydrous solvents and Schlenk techniques.
Bis-acylation
Excess reagents
The quinoline nitrogen (N1) might be reacting.[1][3][4] Ensure only 1.1-1.2 eq of electrophile is used.
Sticky Precipitate
Titanium salts (Method C)
Quench with 10% Rochelle's Salt solution instead of NaOH to solubilize Ti salts.[1]
References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][5] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
Due-Hansen, M. E., et al. (2016).[1][5][6] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][2][5][6][7] Organic & Biomolecular Chemistry, 14(2), 430-433.[1][6] Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
Santa Cruz Biotechnology. (2025).[1] 6-chloro-8-methylquinolin-5-amine Product Data. SCBT. Link
BenchChem. (2025).[1][2][3] Amide Coupling Reactions with Electron-Rich and Deficient Amines.[1][2][6] BenchChem Technical Support. Link[1]
Application Notes & Protocols: The 6-Chloro-8-methylquinolin-5-amine Scaffold in Modern Drug Discovery
Abstract The quinoline motif is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of therapeutic agents.[1] This guide focuses on a specific, highly versatil...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The quinoline motif is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of therapeutic agents.[1] This guide focuses on a specific, highly versatile derivative: 6-Chloro-8-methylquinolin-5-amine . We provide an in-depth exploration of this scaffold, from its fundamental physicochemical properties and synthesis to its strategic application in the design of novel therapeutics. Detailed, field-tested protocols for scaffold synthesis, functionalization, and subsequent biological evaluation are presented, aimed at equipping researchers, scientists, and drug development professionals with the practical knowledge to leverage this scaffold's full potential.
The Quinoline Scaffold: A Foundation of Therapeutic Success
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural alert for bioactivity. Its derivatives have yielded a remarkable diversity of pharmacological agents, including antimalarials, anticancer drugs, antibiotics, and anti-inflammatory compounds.[2][3] The scaffold's rigid structure provides a robust framework for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets. Furthermore, the quinoline ring system is synthetically tractable, offering multiple positions for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[1]
The 6-Chloro-8-methylquinolin-5-amine scaffold is of particular interest due to its unique combination of substituents:
The 5-amino group: Serves as a critical handle for diversification, allowing the attachment of various side chains via stable amide bonds or other linkages. This position is analogous to the 8-amino group in the famed antimalarial drug class, including Primaquine, suggesting inherent potential for certain therapeutic targets.[4][5]
The 6-chloro group: This electron-withdrawing group can significantly influence the electronic properties (pKa) of the quinoline ring system. It can also serve as a site for halogen bonding with target proteins and provides a potential vector for metabolic stability.[3]
The 8-methyl group: This small alkyl group can impact the molecule's conformation and lipophilicity, potentially enhancing binding affinity through favorable steric interactions or by influencing the orientation of adjacent functional groups.
Physicochemical Profile
A thorough understanding of a scaffold's physicochemical properties is critical for predicting its behavior in biological systems and guiding downstream optimization.
The construction and derivatization of the 6-Chloro-8-methylquinolin-5-amine scaffold is a multi-step process that begins with the formation of the core quinoline ring system. The following protocols provide a validated pathway from commercially available starting materials to the final scaffold and its diverse analogues.
Scaffold Synthesis Workflow
The synthesis proceeds in three key stages: (1) construction of the quinoline core via Skraup synthesis, (2) regioselective nitration at the C5 position, and (3) reduction of the nitro group to the target primary amine.
Caption: Synthetic pathway to the target scaffold.
Protocol 1: Synthesis of 6-Chloro-8-methylquinoline (Precursor)
Rationale: The Skraup synthesis is a classic and robust method for constructing the quinoline core from an aniline and glycerol. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, while nitrobenzene serves as an oxidizing agent and solvent.[9]
Materials:
4-Chloro-2-methylaniline
Glycerol
Nitrobenzene
Concentrated Sulfuric Acid (H₂SO₄)
40% Aqueous Sodium Hydroxide (NaOH)
Ethyl Acetate
Sodium Sulfate (anhydrous)
Silica Gel
Procedure:
To a stirred solution of 4-chloro-2-methylaniline (100 g, 0.706 mol) and glycerol (260 g, 2.82 mol) in nitrobenzene (200 mL), add concentrated sulfuric acid (200 mL) dropwise at room temperature. Caution: This addition is exothermic.
Slowly heat the reaction mixture to 140 °C. A vigorous exothermic reaction will occur, potentially raising the temperature to reflux (~200 °C). Maintain control of the temperature.
Stir the reaction at 140 °C for 6 hours, monitoring progress by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and stir overnight.
Carefully quench the reaction by pouring it onto chilled water (5 L).
Adjust the pH to ~9 using 40% aq. NaOH solution.
Add ethyl acetate (3 L) and stir for 30 minutes. Filter the mixture through a pad of celite.
Separate the organic layer and extract the aqueous phase with ethyl acetate (5 x 2 L).
Combine all organic layers, wash with water and then brine. Dry over anhydrous sodium sulfate.
Concentrate under vacuum and purify the crude residue by flash chromatography (5% ethyl acetate in hexanes) to yield the title compound.[9]
Protocol 2: Synthesis of 6-Chloro-8-methylquinolin-5-amine (Target Scaffold)
Rationale: Electrophilic aromatic substitution (nitration) on the quinoline ring under strongly acidic conditions occurs on the protonated quinolinium ion. This deactivates the pyridine ring, directing substitution to the benzene ring, primarily at the C5 and C8 positions.[10] Subsequent reduction of the nitro group is readily achieved with standard reducing agents like tin(II) chloride.[11]
A. Nitration to 6-Chloro-8-methyl-5-nitroquinolineMaterials:
6-Chloro-8-methylquinoline
Fuming Nitric Acid (HNO₃)
Concentrated Sulfuric Acid (H₂SO₄)
Ice
Procedure:
Cool a flask containing concentrated H₂SO₄ (100 mL) to 0 °C in an ice bath.
Slowly add 6-Chloro-8-methylquinoline (20 g, 0.113 mol) portion-wise, ensuring the temperature remains below 10 °C.
Once addition is complete, slowly add fuming HNO₃ (25 mL) dropwise, maintaining the temperature at 0 °C.
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
Carefully pour the reaction mixture onto crushed ice.
Neutralize the solution with a saturated solution of sodium bicarbonate until a precipitate forms.
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the nitro intermediate, which can be used in the next step without further purification.
B. Reduction to 6-Chloro-8-methylquinolin-5-amineMaterials:
6-Chloro-8-methyl-5-nitroquinoline
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Concentrated Hydrochloric Acid (HCl)
Ethanol
Sodium Hydroxide (NaOH)
Ethyl Acetate
Procedure:
Suspend the crude 6-Chloro-8-methyl-5-nitroquinoline (from the previous step, ~0.113 mol) in ethanol (300 mL).
Add a solution of SnCl₂·2H₂O (127 g, 0.565 mol) in concentrated HCl (100 mL).
Heat the mixture to reflux (approx. 80 °C) for 3-4 hours, monitoring by TLC until the starting material is consumed.
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
Dilute the residue with water and basify to pH > 10 with 10 M NaOH solution.
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final scaffold, 6-Chloro-8-methylquinolin-5-amine.[2]
Diversification of the Scaffold
The true power of a scaffold lies in its capacity for diversification. The 5-amino group is an excellent point for modification, most commonly through amide bond formation.
Caption: Key diversification strategies for the scaffold.
Protocol 3: General Protocol for Amide Coupling
Rationale: Amide bond formation is one of the most robust and frequently used reactions in medicinal chemistry.[12] Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid, allowing for efficient reaction with the amine under mild conditions. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction.
Materials:
6-Chloro-8-methylquinolin-5-amine
Carboxylic acid of interest (R-COOH)
HATU
DIPEA
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl Acetate
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Brine
Procedure:
In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
Add DIPEA (3.0 equivalents) and stir the mixture at room temperature for 15 minutes to pre-activate the acid.
Add a solution of 6-Chloro-8-methylquinolin-5-amine (1.0 equivalent) in DMF to the reaction mixture.
Stir at room temperature for 4-12 hours, monitoring by TLC.
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aq. NaHCO₃ (2x) and brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired amide derivative.
Applications in Drug Discovery: Case Studies
The structural features of the 6-Chloro-8-methylquinolin-5-amine scaffold make it a promising starting point for several therapeutic areas.
Case Study: Kinase Inhibitors
The quinoline scaffold is a well-established ATP mimetic, capable of binding to the ATP-binding site of various protein kinases.[13][14] Dysregulation of kinase signaling is a hallmark of cancer, making kinase inhibitors a major class of oncology drugs.[15] Derivatives of this scaffold can be designed to target specific kinases implicated in cancer progression.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Hypothetical SAR Data for PI3Kα Inhibition:
The following table illustrates a hypothetical structure-activity relationship (SAR) study where the R-group of an amide derivative is varied to optimize potency against the PI3Kα kinase.
Compound ID
R-Group (amide side chain)
PI3Kα IC₅₀ (nM)
Rationale for Change
SCAFF-01
Phenyl
850
Initial hit, provides baseline activity.
SCAFF-02
4-Morpholinophenyl
125
Addition of a polar, H-bond accepting morpholine group often improves potency and solubility.
SCAFF-03
3-Pyridyl
450
Pyridine nitrogen may act as an H-bond acceptor but may not be optimally positioned.
SCAFF-04
Indole-5-yl
75
The indole NH can act as an H-bond donor, potentially forming a key interaction in the ATP binding site.
SCAFF-05
4-(Trifluoromethyl)phenyl
>1000
The strongly electron-withdrawing CF₃ group may be electronically disfavored for binding.
Case Study: Antimalarial Agents
The 8-aminoquinoline scaffold is the basis for the only class of drugs (including primaquine) that can eradicate the dormant liver stages of Plasmodium vivax and P. ovale malaria, preventing relapse.[4][16] The mechanism is complex and may involve metabolic activation.[5] SAR studies have shown that modifications to the quinoline ring and the terminal amine side chain are critical for activity and toxicity.[17][18] The 6-Chloro-8-methylquinolin-5-amine scaffold offers a novel framework to explore this chemical space.
Biological Evaluation Protocols
Once a library of compounds has been synthesized, they must be subjected to a cascade of biological assays to determine their activity, selectivity, and potential for further development.
Protocol 4: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Rationale: This assay measures the binding affinity of a test compound to a target kinase by quantifying the displacement of a fluorescent tracer from the ATP-binding site. It is a high-throughput, robust method for determining inhibitor potency (IC₅₀).
Materials:
Target Kinase (e.g., PI3Kα)
Eu-labeled Anti-Tag Antibody
Alexa Fluor™ 647-labeled Kinase Tracer
Test Compounds (serial dilutions in DMSO)
Assay Buffer
384-well microplate
Fluorescence plate reader
Procedure:
Prepare a 2X solution of the Kinase/Antibody mixture in assay buffer.
Prepare a 2X solution of the Tracer in assay buffer.
Dispense 5 µL of the 2X Kinase/Antibody mixture into each well of the microplate.
Add 2 µL of test compound dilutions to the appropriate wells. Include "no inhibitor" and "no kinase" controls.
Add 5 µL of the 2X Tracer solution to all wells.
Incubate the plate at room temperature for 60 minutes, protected from light.
Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Calculate the emission ratio and plot the results against compound concentration to determine the IC₅₀ value.
Protocol 5: In Vitro Antiplasmodial Assay (SYBR Green I-based)
Rationale: This assay measures the proliferation of Plasmodium falciparum parasites in red blood cells. The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, providing a readout of parasite growth.
Materials:
P. falciparum culture (e.g., 3D7 strain)
Human O+ red blood cells
RPMI 1640 medium supplemented with Albumax II
SYBR Green I dye
Lysis Buffer
Test Compounds (serial dilutions in DMSO)
96-well microplate
Procedure:
Prepare a parasitized red blood cell suspension (2% parasitemia, 2.5% hematocrit).
Dispense 180 µL of the cell suspension into each well of a 96-well plate.
Add 20 µL of test compound dilutions. Include "no drug" and "uninfected RBC" controls.
Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% O₂, 5% CO₂, and 90% N₂.
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
Incubate for 1 hour at room temperature in the dark.
Measure fluorescence using a plate reader (485 nm excitation, 530 nm emission).
Calculate the percent inhibition of parasite growth and determine the IC₅₀ value.
Integrated Drug Discovery Workflow
The successful development of a drug candidate from a starting scaffold is a complex, iterative process.
Caption: Iterative workflow in scaffold-based drug discovery.
Conclusion and Future Perspectives
The 6-Chloro-8-methylquinolin-5-amine scaffold represents a highly promising and versatile starting point for drug discovery campaigns. Its well-defined structural features and synthetic accessibility allow for the rapid generation of diverse chemical libraries. The protocols and data presented herein provide a solid foundation for researchers to explore its potential in developing novel kinase inhibitors, antimalarials, and other therapeutic agents. Future work should focus on expanding the repertoire of synthetic transformations at other positions on the quinoline ring and employing structure-based drug design to guide the optimization of lead compounds derived from this exceptional scaffold.
References
Wilson, W. R., et al. (1996). Efficient redox cycling of nitroquinoline bioreductive drugs due to aerobic nitroreduction in Chinese hamster cells. Biochemical Pharmacology, 51(3), 351-359. [Link]
McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization, 59(3), 459–462. [Link]
Nelli, S., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C, 127(18), 8569–8579. [Link]
McChesney, J. D. (1981). Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. Policy Commons. [Link]
O'Shea, P., et al. (2014). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. Chemistry Central Journal, 8(1), 74. [Link]
Bhat, B. K., Seth, M., & Bhaduri, A. P. (1985). Recent developments in 8-aminoquinoline antimalarials. Progress in Drug Research, 29, 199-239. [Link]
Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: Primaquine and Tafenoquine. In Antimalarial Agents (pp. 93-120). Springer. [Link]
McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. PubMed. [Link]
Haddach, M., et al. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters, 22(1), 45-48. [Link]
ResearchGate. (n.d.). SAR of quinoline derivatives with important interactions with PIM-1 kinase. Retrieved February 25, 2026, from [Link]
Pop, O., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3185. [Link]
Kumar, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(13), 1258-1271. [Link]
Ustinov, I. I., & Hlytin, N. V. (2011). SELECTIVE REDUCTION OF 5,7-DINITRO-8-HYDROXYQUINOLINE AND SYNTHESIS OF 2-SUBSTITUTED 5-NITROOXAZOLO[4,5-h]QUINOLINES. Chemistry of Heterocyclic Compounds, 47(9), 1143-1148. [Link]
ResearchGate. (n.d.). SAR of quinoline derivatives as VEGFR-2 Inhibitors. Retrieved February 25, 2026, from [Link]
Atwell, G. J., et al. (1998). Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs. Journal of Medicinal Chemistry, 41(24), 4745-4756. [Link]
Al-Hadedi, A. A. M., et al. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Jordan Journal of Chemistry, 8(1), 45-56. [Link]
McErlean, C. S., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9076-9082. [Link]
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 25, 2026, from [Link]
Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. [Link]
NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved February 25, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved February 25, 2026, from [Link]
Frontiers Media S.A. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Crystallization & Isolation Protocols for 6-Chloro-8-methylquinolin-5-amine Salts
Executive Summary & Chemical Context
6-Chloro-8-methylquinolin-5-amine (CAS: 50358-37-7) is a critical pharmacophore, often utilized as a scaffold in the synthesis of antimalarials (primaquine analogs), antibacterial agents, and kinase inhibitors.[1] Its isolation presents specific challenges due to the dual-basic nature of the molecule (quinoline nitrogen vs. exocyclic amine) and its susceptibility to oxidative degradation (browning) in solution.[1]
This guide details the thermodynamic control strategies required to isolate high-purity salts of this compound. While the free base is soluble in organic solvents (DCM, EtOAc), it is often an oil or low-melting solid prone to oxidation.[1] Conversion to a crystalline salt—specifically the Hydrochloride (HCl) or Mesylate (MsOH) —is the industry standard for stabilizing the API intermediate and purging regioisomeric impurities derived from Skraup or Friedländer synthesis steps.[1]
Pre-Formulation: Solubility & Salt Selection
Before initiating crystallization, one must understand the protonation landscape.
, lowered by the electron-withdrawing C6-Chlorine).[1]
Operational Insight: Stoichiometry control is vital.[1] A 1.05 eq.[1] charge of acid targets the mono-salt (stable, crystalline).[1] Excess acid (>2.2 eq.) risks forming hygroscopic di-salts which often "oil out" rather than crystallize.[1]
Table 1: Solubility Profile of 6-Chloro-8-methylquinolin-5-amine (Free Base vs. Mono-HCl)
Solvent System
Free Base Solubility
Mono-HCl Salt Solubility
Application
Methanol (MeOH)
High (>100 mg/mL)
High (>80 mg/mL)
Dissolution Solvent
Ethanol (EtOH)
High
Moderate (Hot), Low (Cold)
Primary Crystallization Solvent
Isopropanol (IPA)
Moderate
Low
Anti-solvent / Wash
Ethyl Acetate (EtOAc)
High
Insoluble
Ideal Anti-solvent
Water
Insoluble
Moderate to High
Impurity purge (wash)
Dichloromethane
High
Insoluble
Extraction only
Protocol A: Reactive Crystallization (The "Crash" Method)
Best for: Isolating crude material from reaction mixtures to remove tars and non-basic impurities.[1]
Principle: This method utilizes the solubility differential between the neutral organic impurities (soluble in EtOAc) and the ionic salt (insoluble in EtOAc).[1]
Step-by-Step Methodology:
Dissolution: Dissolve the crude free base (10 g) in Ethyl Acetate (EtOAc) (100 mL, 10 vol).
Note: If the crude is dark/tarry, treat with activated carbon (5 wt%) at 40°C for 30 mins, then filter through Celite.[1]
Acid Addition: Cool the solution to 0–5°C under Nitrogen. Slowly add 4 M HCl in Dioxane (1.05 equivalents) dropwise over 20 minutes.
Why Dioxane? It is miscible with EtOAc but promotes rapid precipitation of the salt compared to aqueous HCl.[1]
Aging (Ostwald Ripening): A thick yellow/orange precipitate will form immediately.[1] Warm the slurry to 20°C and stir for 2 hours.
Mechanism:[1][2][3][4][5][6] This "digestion" period allows small, amorphous particles to redissolve and deposit onto larger crystalline lattices, improving filterability.
Isolation: Filter the solids using a Büchner funnel under inert gas (Ar/N2).
Washing: Wash the cake with cold EtOAc (2 x 20 mL) followed by MTBE (1 x 20 mL) to remove residual acidity.
Drying: Vacuum dry at 45°C for 12 hours.
Protocol B: Thermodynamic Recrystallization
Best for: Final purification (>99.5% purity) and polymorph control.[1]
Principle: A cooling crystallization from a protic solvent (Ethanol) allows the crystal lattice to reject structurally similar impurities (e.g., 6-chloro-8-methylquinolin-7-amine regioisomers) that might have co-precipitated in Protocol A.[1]
Step-by-Step Methodology:
Slurry Formation: Suspend the crude HCl salt (from Protocol A) in Ethanol (absolute) (5 vol, 5 mL/g).
Dissolution: Heat the mixture to reflux (78°C).
Checkpoint: If the solution is not clear, add Methanol dropwise (up to 1 vol) until dissolution is complete. Avoid excess MeOH as it reduces yield.[1]
Seeding (Critical): Cool slowly to 60°C. Add seed crystals (0.1 wt%) of pure 6-Chloro-8-methylquinolin-5-amine HCl.
Why Seed? Unseeded quinoline salts often supercool and crash out as oils.[1] Seeding provides a template for controlled growth.[1]
Controlled Cooling: Ramp temperature down to 20°C at a rate of 10°C/hour.
Anti-Solvent Option: If yield is low at 20°C, slowly add Isopropanol (IPA) (2 vol) over 30 minutes.
Final Chill: Hold at 0–5°C for 4 hours.
Filtration: Collect crystals. Wash with cold IPA/EtOH (1:1).
Process Visualization (Graphviz Workflow)
The following diagram illustrates the decision logic for purification based on the state of the starting material.
Figure 1: Decision tree for the isolation and purification of 6-chloro-8-methylquinolin-5-amine salts.
Quality Control & Troubleshooting
Analytical Markers
HPLC: Use a C18 column with a gradient of Water (0.1% TFA) vs. Acetonitrile.[1] The amine is polar; expect early elution.[1]
1H NMR (DMSO-d6): Check for the disappearance of EtOAc peaks (solvent inclusion is common in salts). The aromatic region should show distinct doublets for the quinoline ring protons.[1]
X-Ray Diffraction (XRD): Essential to confirm a single crystalline phase, especially if scaling up.[1]
Reslurry in pure EtOAc or Acetone to leach out excess acid.[1] Recrystallize targeting 1.0 eq acid.
References
Santa Cruz Biotechnology. 6-chloro-8-methylquinolin-5-amine (CAS 50358-37-7) Product Data.[1][7] Retrieved from [1]
Organic Syntheses. General Procedures for Quinoline Synthesis and Salt Formation. Coll. Vol. 3, p. 272.[1] (Foundational methodology for quinoline isolation).
ResearchGate. Purification of organic hydrochloride salts. (Community consensus on solvent selection for amine-HCl salts).[1] Retrieved from
National Institutes of Health (PMC). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines.[1] (Context on chemical stability of 5-amino-8-hydroxy/methyl quinolines). Retrieved from
BLD Pharm. 6-Chloro-8-methylquinolin-5-amine Physical Properties. Retrieved from [1]
Technical Support Center: Optimization of 6-Chloro-8-methylquinolin-5-amine Synthesis
Topic: High-Yield Synthesis & Troubleshooting for 6-Chloro-8-methylquinolin-5-amine Audience: Medicinal Chemists, Process Development Scientists Version: 1.0 (Current as of 2026) Executive Summary The synthesis of 6-Chlo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: High-Yield Synthesis & Troubleshooting for 6-Chloro-8-methylquinolin-5-amine
Audience: Medicinal Chemists, Process Development Scientists
Version: 1.0 (Current as of 2026)
Executive Summary
The synthesis of 6-Chloro-8-methylquinolin-5-amine presents a classic challenge in heterocyclic chemistry: balancing regioselectivity on a crowded scaffold while preventing dehalogenation during the reduction phase. This molecule is a critical intermediate for 8-aminoquinoline antimalarials (analogs of Tafenoquine/Primaquine) and specific kinase inhibitors.
This guide moves beyond basic "recipe" instructions to address the causality of yield loss . We focus on the three critical failure points:
The Skraup Exotherm: Controlling the violent formation of the quinoline core.
Nitration Regiocontrol: Ensuring the nitro group lands at position 5, not 7.
Chemoselective Reduction: Reducing the nitro group without stripping the chlorine atom.
Module 1: Synthesis Workflow & Logic
The following pathway represents the optimized industrial route. It prioritizes chemoselectivity over speed.
Figure 1: Optimized synthesis pathway highlighting the critical risk of dechlorination in Step 3.
Module 2: Step-by-Step Optimization & Protocols
Step 1: The Modified Skraup Reaction
Objective: Construct the quinoline ring from 4-chloro-2-methylaniline.
Standard Yield: 75–80%
Critical: Heat slowly.[1] The reaction initiates violently around 140°C.[1]
Improvement: Use sodium 3-nitrobenzenesulfonate (Ludigol) instead of nitrobenzene as the oxidant to allow for a milder, aqueous-compatible workup, reducing tar formation.
Troubleshooting Table:
Issue
Probable Cause
Corrective Action
Violent Eruption
Runaway exotherm at 140°C.
Do not heat rapidly to reflux.[1] Hold at 120°C until initiation is observed, then ramp slowly.
Low Yield (<50%)
Polymerization of acrolein (from glycerol).
Add ferrous sulfate (FeSO4) as a moderator. It helps control the oxidation rate.
| Tarry Product | Incomplete oxidation or overheating. | Switch to the Sulfo-Mix method : Use sulfolane as a solvent to modulate heat transfer. |
Step 2: Regioselective Nitration
Objective: Install the nitro group at position 5.
The Challenge: The 8-methyl group directs ortho (7) and para (5). The 6-chloro group directs ortho (5, 7). Both substituents cooperatively direct to position 5, but steric hindrance at position 5 (flanked by Cl and the ring junction) can be an issue.
The Protocol:
Dissolve 6-chloro-8-methylquinoline in conc. H2SO4 at 0°C.[2]
Add fuming HNO3 (1.1 eq) dropwise, maintaining T < 5°C.
Stir for 1 hour, then pour onto ice.
Why this works: The protonated quinoline nitrogen deactivates the pyridine ring, forcing substitution onto the carbocyclic ring. The 8-methyl group is the strongest director here, strongly favoring the para position (5) over the sterically crowded ortho position (7).
FAQ:
Q: I see a secondary spot on TLC (approx 10-15%). What is it?
A: Likely the 7-nitro isomer . If the temperature exceeds 10°C during addition, the selectivity for the 5-position drops. Keep it cold to maximize the kinetic preference for position 5.
Step 3: The "Yield Killer" – Chemoselective Reduction
Objective: Reduce -NO2 to -NH2 without removing the -Cl.
The Trap: Standard catalytic hydrogenation (H2, Pd/C) will rapidly cleave the C-Cl bond (hydrodehalogenation), destroying your product.
Technical Support Center: Optimizing the Purification of 6-Chloro-8-methylquinolin-5-amine by Flash Chromatography
Welcome to the technical support center for the chromatographic purification of substituted quinolines. This guide is specifically designed for researchers, chemists, and drug development professionals encountering chall...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the chromatographic purification of substituted quinolines. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with the purification of 6-Chloro-8-methylquinolin-5-amine (CAS 50358-37-7)[1][2]. As a basic heterocyclic amine, this compound presents a common yet significant challenge for purification via standard flash chromatography on silica gel.
The core issue stems from the interaction between the basic amine functionalities of the molecule and the acidic silanol groups on the surface of silica gel[3][4]. This interaction frequently leads to poor peak shape, low recovery, and inadequate separation from impurities. This guide provides a structured approach to troubleshoot these issues and develop a robust, optimized purification method.
Part 1: Troubleshooting Guide
This section addresses the most common problems encountered during the purification of 6-Chloro-8-methylquinolin-5-amine in a direct question-and-answer format.
Issue 1: My compound is streaking badly on the TLC plate and giving broad, tailing peaks during the flash purification.
Answer:
This is the classic symptom of a strong acid-base interaction between your basic amine compound and the acidic silica gel stationary phase[3]. The tailing occurs because a portion of the analyte is strongly retained by the acidic silanol groups, causing it to elute slowly and over a wide volume, resulting in a broad, asymmetric peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Corrective Actions:
Incorporate a Basic Modifier: The most direct solution is to add a small amount of a competing base to your mobile phase. Triethylamine (TEA) is an excellent choice. Start by adding 0.5-1% (v/v) TEA to your pre-mixed solvent system (e.g., Hexane/Ethyl Acetate). This small, volatile amine will preferentially interact with the acidic silanol groups, effectively "shielding" your target compound from these undesirable interactions[5][6].
Use an Alternative Base: If TEA is not effective or desired, a solution of ammonia in methanol (typically 7N) can be used as a component of the polar modifier in a system like Dichloromethane/Methanol[3].
Confirm with TLC: Before running the column, verify the improvement on a TLC plate. Run two plates side-by-side: one with the original solvent system and one with the base-modified system. You should observe a significant reduction in streaking and a more compact spot with the modified eluent[7].
Issue 2: I'm getting very low recovery. My compound seems to be irreversibly stuck on the column.
Answer:
This is a more severe case of the acid-base interaction discussed in Issue 1. The affinity between your basic compound and the acidic silica is so strong that the mobile phase cannot effectively elute it, leading to permanent adsorption and significant yield loss[3].
Corrective Actions:
Switch to a Less Reactive Stationary Phase: The most reliable solution is to avoid the acidic silica altogether.
Amine-Functionalized Silica: This is the preferred choice. These columns have a basic surface chemistry that prevents the strong retention of amines, leading to excellent peak shapes and high recovery, often with simple non-polar solvent systems[4][8].
Basic Alumina: This can also be an effective alternative to silica for purifying basic compounds[3].
Increase Modifier Concentration: If you must use standard silica, try incrementally increasing the concentration of your basic modifier (e.g., TEA up to 2%). This will provide more competing base to displace your compound from the silica surface.
Employ a Very Polar Mobile Phase (Last Resort): Using a highly polar, base-modified system like Dichloromethane/Methanol with 2% ammonium hydroxide can elute strongly bound compounds. However, this can make separating from polar impurities more difficult[5].
Issue 3: The separation between my product and a close-running impurity is very poor.
Answer:
Poor resolution is a problem of selectivity, which is the ability of the chromatographic system to differentiate between two compounds[9]. When peak tailing is also present, it exacerbates the issue by causing broad peaks to overlap.
Corrective Actions:
First, Address Peak Shape: Implement the solutions from Issue 1 to eliminate tailing. Sharper, more symmetric peaks are inherently easier to resolve.
Optimize the Solvent System: Selectivity is highly dependent on the mobile phase composition[10]. If you are using a Hexane/Ethyl Acetate system, try changing the polar component. Solvents like acetone, methyl tert-butyl ether (MTBE), or dichloromethane can offer different interactions (e.g., dipole-dipole) and may improve the separation[11]. Develop the new method using TLC first.
Change the Chromatographic Mode:
Normal-Phase on Amine-Silica: The selectivity on an amine-functionalized column is different from standard silica and may resolve the impurity.
Reversed-Phase (C18): This is an excellent alternative that separates compounds based on hydrophobicity. Your polar amine will likely elute earlier than non-polar impurities. The mobile phase would be a gradient of water and methanol or acetonitrile, typically with 0.1% formic or acetic acid to ensure good peak shape by protonating the amine[12].
Issue 4: My compound is eluting immediately in the solvent front.
Answer:
This indicates that your compound has very little retention on the column, which means the mobile phase is too polar (too strong)[12].
Corrective Actions:
Reduce Mobile Phase Polarity: Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Systematic TLC Analysis: The ideal solvent system for flash chromatography should give your target compound an Rf value of approximately 0.2-0.35 on the TLC plate[13]. This provides the optimal balance of retention and elution time for good separation. Prepare several vials with varying solvent ratios (e.g., 5%, 10%, 15%, 20% Ethyl Acetate in Hexane) and run TLC plates to find the system that achieves this target Rf.
Issue 5: My compound appears to be decomposing on the column.
Answer:
The highly acidic surface of silica gel can catalyze the degradation of acid-sensitive compounds[14]. Amines are generally stable, but complex structures or specific impurities could be labile.
Corrective Actions:
Test for Stability: Spot your crude material on a TLC plate and let it sit for 30-60 minutes. Then, elute the plate and check if any new spots have appeared. This can indicate on-plate (and thus on-column) decomposition[14].
Use a Deactivated or Alternative Stationary Phase:
Add a base (like TEA) to the mobile phase. This neutralizes the silica surface and can prevent acid-catalyzed degradation[6].
Switch to a more inert stationary phase like amine-functionalized silica or reversed-phase C18, which provide much milder conditions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 6-Chloro-8-methylquinolin-5-amine?
A1: The choice depends on your specific separation needs, but a general recommendation can be made.
Caption: Decision tree for stationary phase selection.
Top Recommendation:Amine-functionalized silica . This is the most robust option. It directly addresses the basicity of the analyte, providing excellent peak shape and high recovery without requiring additives in the mobile phase. This simplifies the solvent system (e.g., Hexane/Ethyl Acetate) and post-purification workup[8][15].
Good Alternative:Standard silica gel . This is often more readily available and less expensive. However, it is critical to use a mobile phase containing a basic modifier like triethylamine (TEA) to get acceptable results[3].
Problem-Solving Option:Reversed-phase C18 silica . This is an excellent choice if you are struggling to separate your product from polar impurities in normal-phase. The separation mechanism is orthogonal (based on hydrophobicity), which can provide a completely different selectivity profile[12].
Q2: How do I choose the right mobile phase and optimize it using TLC?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for method development[15].
Start Simple: Begin with a standard solvent system like Hexane/Ethyl Acetate.
Add Your Modifier: Since the target is a base, add 0.5-1% TEA to your chosen solvent system from the start.
Find the Target Rf: The goal is to find a solvent ratio where your product has an Rf (retention factor) of 0.2 to 0.35 .
If Rf is too low (<0.2), the compound is too retained. Increase the amount of the polar solvent (Ethyl Acetate).
If Rf is too high (>0.4), the compound elutes too quickly. Decrease the amount of the polar solvent.
Check for Separation: In this optimal Rf range, check the separation between your product spot and any visible impurity spots. If they are not well-resolved, try a different solvent system (e.g., Hexane/Acetone + TEA).
Q3: When should I use a basic modifier like triethylamine (TEA), and how much should I add?
A3: You should always use a basic modifier when purifying a basic amine like 6-Chloro-8-methylquinolin-5-amine on a standard silica gel column. A typical starting concentration is 0.5% to 1.0% (v/v) . This is usually sufficient to deactivate the silica and provide good peak shape. You can increase this to 2% for very problematic separations, but higher concentrations rarely provide additional benefits and can make removal during solvent evaporation more difficult.
Q4: What is "dry loading," and why is it recommended for this type of compound?
A4: Dry loading is a sample application technique where the crude product is pre-adsorbed onto an inert solid support before being placed on the column[6][12].
Procedure: Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (or an inert support like Celite®). Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder is then carefully added to the top of the flash column.
Why it's better:
Improved Resolution: It creates a very narrow, even starting band for the separation, which leads to sharper peaks and better resolution compared to liquid loading a large volume of a strong solvent.
Prevents Solubility Issues: It bypasses problems where the crude sample is not very soluble in the initial, non-polar mobile phase.
Q5: Can I use reversed-phase flash chromatography for this purification?
A5: Yes, absolutely. Reversed-phase (RP) is a powerful tool, especially if normal-phase fails to provide adequate separation[15].
Stationary Phase: C18-bonded silica.
Mobile Phase: A gradient of a polar solvent (water) and a less polar organic solvent (acetonitrile or methanol).
Modifier: For basic amines in RP, it is standard practice to add an acidic modifier like 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to both the water and the organic solvent. The acid protonates the amine, which typically results in sharper peaks and more consistent retention times[12].
Part 3: Key Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
Prepare Stock Solutions:
Prepare a small vial of your crude product dissolved in a solvent like Dichloromethane or Ethyl Acetate (~10 mg/mL).
Prepare your test mobile phases. For example:
Eluent A: 10 mL of 10% Ethyl Acetate in Hexane + 100 µL of Triethylamine (1% TEA).
Eluent B: 10 mL of 20% Ethyl Acetate in Hexane + 100 µL of Triethylamine (1% TEA).
Eluent C: 10 mL of 30% Ethyl Acetate in Hexane + 100 µL of Triethylamine (1% TEA).
Spot the TLC Plate: Using a capillary tube, spot your crude sample onto the baseline of a silica gel TLC plate.
Develop the Plate: Place the plate in a TLC chamber containing one of your test eluents. Ensure the chamber is saturated with solvent vapor.
Visualize and Calculate Rf: After elution, visualize the spots under a UV lamp (254 nm). Calculate the Rf value for your target compound (distance traveled by spot / distance traveled by solvent front).
Optimize: Adjust the Ethyl Acetate/Hexane ratio until the Rf of your product is in the 0.2-0.35 range and shows good separation from impurities.
Protocol 2: Normal-Phase Flash Chromatography with a Basic Modifier
Stationary Phase: Standard Silica Gel Flash Column
Mobile Phase: As determined by TLC (e.g., Hexane/Ethyl Acetate with 1% TEA).
Sample Loading (Dry Load Preferred):
Dissolve ~500 mg of crude product in 5-10 mL of Dichloromethane.
Add ~1-2 g of silica gel.
Remove the solvent by rotary evaporation to yield a dry, free-flowing powder.
Column Preparation:
Add the dry-loaded sample to the top of the flash column, creating a level bed. Gently tap to settle.
Carefully add a thin layer of sand or a frit on top to prevent disturbance.
Equilibration: Wet the column with your initial, non-polar mobile phase (e.g., 100% Hexane with 1% TEA) and apply pressure to push the solvent through until it is fully packed and equilibrated.
Elution:
Begin elution with a low polarity mobile phase (e.g., 5% EtOAc/Hexane + 1% TEA).
Run a linear gradient up to a higher polarity (e.g., 40% EtOAc/Hexane + 1% TEA) over 10-15 column volumes (CV). The final polarity should be sufficient to elute your compound based on TLC data.
Collect fractions throughout the run.
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine pure fractions and remove the solvent under reduced pressure.
Part 4: Data & Visualization
Table 1: Physicochemical Properties of 6-Chloro-8-methylquinolin-5-amine
Table 2: Common Solvent Systems for Amine Purification on Silica Gel
Solvent System
Modifier
Characteristics
Hexane / Ethyl Acetate
0.5 - 2% Triethylamine
Good general-purpose system with moderate polarity range. Low toxicity.
Dichloromethane / Methanol
0.5 - 2% Triethylamine
Wider polarity range, good for more polar amines. DCM is a stronger solvent.
Dichloromethane / Methanol
0.5 - 2% NH₄OH or NH₃/MeOH
Very strong eluting power, useful for highly retained or very basic compounds.
Part 5: References
Ballesteros, O., et al. (2020). Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. ResearchGate. [Link]
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
Biotage. (2023). 5 Steps to successful flash chromatography. [Link]
Restek. (2019). Choosing Your LC Stationary Phase. [Link]
Phenomenex. Types of stationary phases in gas chromatography. [Link]
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
Waters. (2017). Infographic: What's the Best Column for Polar Compound Retention?[Link]
Oka, F., et al. (1998). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. [Link]
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]
Technical Support Center: Stability & Storage of 6-Chloro-8-methylquinolin-5-amine
[1] Case ID: 5-AQ-OX-PREV Subject: Prevention of Oxidative Degradation in 6-Chloro-8-methylquinolin-5-amine Status: Active Guide Executive Summary: The Stability Paradox 6-Chloro-8-methylquinolin-5-amine is a specialized...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: 5-AQ-OX-PREV
Subject: Prevention of Oxidative Degradation in 6-Chloro-8-methylquinolin-5-amine
Status: Active Guide
Executive Summary: The Stability Paradox
6-Chloro-8-methylquinolin-5-amine is a specialized heterocyclic building block.[1] Its instability arises from the electron-rich primary amine at the C5 position.[1] In the presence of oxygen and light, this moiety raises the Highest Occupied Molecular Orbital (HOMO) energy of the system, making it susceptible to single-electron transfer (SET) oxidation.
Unlike unsubstituted 5-aminoquinoline, which polymerizes rapidly into phenazine-like structures via C6/C8 coupling, your molecule has blocking groups at these positions (6-Cl, 8-Me). While this prevents rapid polymerization, it shifts the degradation pathway toward N-oxidation (N-oxide formation) and azo-dimerization , resulting in dark impurities that are difficult to remove.[1]
Core Storage Protocol (The "Gold Standard")
Use this protocol for long-term storage (>1 week).
Parameter
Specification
Technical Rationale
Atmosphere
Argon (Ar)
Argon is heavier than air and forms a "blanket" over the solid.[1] Nitrogen () is acceptable but less effective if the seal is compromised.
Temperature
-20°C (± 5°C)
Lowers the kinetic rate of auto-oxidation. Warning: Allow vial to reach room temperature before opening to prevent water condensation.
Container
Amber Glass
Blocks UV/Visible light (200–450 nm) which catalyzes photo-oxidative radical formation.
Chemical State
Hydrochloride Salt
Highly Recommended. Converting the free base to the HCl salt protonates the amine lone pair, significantly lowering the HOMO energy and preventing oxidation.
Desiccant
P2O5 or Silica
Moisture acts as a proton shuttle, accelerating oxidative hydrolysis.
Workflow: Inert Storage Procedure
Figure 1: Decision tree for maximizing shelf-life. Salt formation is the most effective chemical stabilizer.
Troubleshooting Guide
Issue 1: "My powder turned from yellow to green/brown."
Diagnosis: Early-stage oxidation. The "green" hue often indicates the formation of radical cations or trace nitro-derivatives.
Immediate Action: Do not use in sensitive catalysis (e.g., Pd-catalyzed couplings) without purification.
Rescue Protocol:
Dissolve in minimal degassed Dichloromethane (DCM) .
Wash with 10%
(sodium thiosulfate) to reduce active radical species.
Filter through a short pad of basic alumina (removes acidic oxidized impurities).
Feasibility: If >30% degraded (check via LC-MS), disposal and re-synthesis is often more cost-effective than rescue.[1]
Rescue Protocol (If critical):
Column Chromatography: Use a gradient of Hexanes:Ethyl Acetate (with 1% Triethylamine to prevent streaking). Oxidized products are typically much more polar and will stick to the baseline.
Issue 3: "LC-MS shows a mass of M+16."
Diagnosis: N-Oxide formation (Quinoline N-oxide or Amine N-oxide).[1]
Cause: Exposure to air in solution state.
Solution: Treat with Triphenylphosphine (
) or powdered Zinc/Acetic Acid to reduce the N-oxide back to the parent amine.
Frequently Asked Questions (FAQs)
Q: Can I store the compound in DMSO or DMF stock solutions?A: NO. DMSO is a mild oxidant (Swern oxidation mechanism) and hygroscopic. Storing electron-rich amines in DMSO leads to rapid degradation. If solution storage is mandatory, use degassed anhydrous Toluene or THF at -80°C.
Q: Why does the 6-Chloro/8-Methyl substitution matter for storage?A: In unsubstituted 5-aminoquinoline, oxidation leads to polymerization at the C6 and C8 positions.[1] Since your molecule blocks these sites, the degradation pathway is forced into dimerization (azo compounds). This means your impurities will be discrete dimers (Mass = 2M-2) rather than insoluble polymers, making them easier to separate via chromatography.
Q: I need to weigh it out on the bench. How much time do I have?A: You have a "safe window" of approximately 15–30 minutes in ambient air before detectable surface oxidation occurs. For longer handling, use an inverted funnel with a nitrogen stream or a glovebox.
Degradation Pathway & Rescue Logic
Understanding the enemy is key to defeating it. The diagram below illustrates the specific degradation logic for the 6-Cl-8-Me derivative.
Figure 2: Mechanistic degradation pathways specific to C6/C8 substituted aminoquinolines.
References
Bilici, A. et al. Chemical Oxidation of 5-amino quinoline: Synthesis and Characterization. DergiPark, 2017.[2] (Provides mechanistic insight into aminoquinoline polymerization).
[Link]
National Institutes of Health (NIH). PubChem Compound Summary: 5-Aminoquinoline. (General stability data).
[Link]
Technical Guide: 1H NMR Spectral Analysis & Assignment for 6-Chloro-8-methylquinolin-5-amine
Executive Summary This guide provides a definitive spectral assignment protocol for 6-Chloro-8-methylquinolin-5-amine , a polysubstituted quinoline scaffold relevant to antimalarial and kinase inhibitor development. Due...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a definitive spectral assignment protocol for 6-Chloro-8-methylquinolin-5-amine , a polysubstituted quinoline scaffold relevant to antimalarial and kinase inhibitor development.
Due to the electronic conflict between the electron-donating amine (C5) and methyl (C8) groups versus the electron-withdrawing chloro (C6) substituent, standard 1D NMR often yields ambiguous assignments in the aromatic region. This guide compares Solvent-Dependent Resolution (DMSO-d₆ vs. CDCl₃) and Advanced 2D Correlation Strategies , proving that a multi-dimensional approach is required for regulatory-grade structural validation.
Part 1: Structural Context & Spin System Analysis
Before acquisition, the molecule must be deconstructed into isolated spin systems to predict coupling patterns.
The Quinoline Scaffold
The target molecule consists of two distinct proton environments:
The Pyridine Ring (Heterocyclic): Unsubstituted at positions 2, 3, and 4. This creates a classic AMX spin system (or ABX depending on field strength), characterized by strong vicinal coupling (
) and weaker long-range allylic coupling ().
The Benzene Ring (Carbocyclic): Highly substituted (5-NH₂, 6-Cl, 8-CH₃). This leaves only one aromatic proton at position 7 (H7) .
Theoretical Prediction (Substituent Effects)
H2 (Pyridine): Deshielded by the adjacent Nitrogen.[1] Expected most downfield (~8.8 ppm).
H4 (Pyridine): Typically deshielded, but the peri-effect from the 5-amino group (lone pair donation) may cause an upfield shift relative to unsubstituted quinoline.
H7 (Benzene): Isolated singlet. Its chemical shift is a balance between the inductive withdrawal of 6-Cl and the donation from 8-CH₃.
5-NH₂: Broad singlet, highly sensitive to solvent hydrogen bonding.
Part 2: Experimental Protocol
Sample Preparation
Solvent A (Routine): Dissolve 10 mg in 0.6 mL CDCl₃ (99.8% D).
Note: Use for checking bulk purity. Amine protons may be broad or invisible due to exchange.
Solvent B (Structural Assignment): Dissolve 10 mg in 0.6 mL DMSO-d₆ (99.9% D).
Note: Required for sharpening the NH₂ signal and preventing aggregation-induced broadening common in amino-quinolines.
Acquisition Parameters (600 MHz equiv.)
Temperature: 298 K (25°C).
Pulse Sequence: zg30 (30° excitation) to ensure accurate integration of the methyl singlet.
Relaxation Delay (D1): Set to 2.0 s (minimum) to allow relaxation of the isolated H7 and Methyl protons.
Scans (NS): 16 (1D), 8 (COSY), 16 (HSQC/HMBC).
Part 3: Comparative Analysis
Comparison 1: Solvent Effects (CDCl₃ vs. DMSO-d₆)
The choice of solvent drastically alters the visibility of the exchangeable amine protons and the resolution of the aromatic region.
Feature
CDCl₃ (Chloroform-d)
DMSO-d₆ (Dimethyl Sulfoxide)
Recommendation
NH₂ Signal
Broad, often invisible (exchange with trace water).
Sharp singlet/broad doublet at ~6.0–6.5 ppm .
DMSO-d₆ is mandatory for confirming the amine.
H2/H3/H4 Resolution
Good, but often overlapped with solvent peak (7.26 ppm).
Excellent separation; H2 shifts downfield due to H-bonding with solvent.
DMSO-d₆
Solubility
Moderate (may require sonication).
High (Polar aprotic solvent dissolves amino-quinolines well).
DMSO-d₆
Comparison 2: 1D vs. 2D Assignment Strategy
Relying solely on 1D splitting patterns is insufficient for proving the regiochemistry of the 6-Cl and 8-Me substituents.
1D NMR Limitation: H7 appears as a singlet in any arrangement of substituents on the benzene ring (e.g., if Cl and Me were swapped).
2D HMBC Solution: The HMBC experiment definitively links the Methyl protons to C8 and C7, confirming the position.
Part 4: Detailed Spectral Assignment (DMSO-d₆)
The following data represents the definitive assignment in DMSO-d₆.
Table 1: Chemical Shift Assignments
Position
Group
Shift (δ, ppm)
Multiplicity
Coupling (Hz)
Assignment Logic
2
CH
8.82
dd
-proton to Nitrogen; most deshielded.
4
CH
8.35
dd
-proton; deshielded but shielded by 5-NH₂ peri-effect.
The following diagram illustrates the connectivity established by COSY (Homonuclear) and HMBC (Heteronuclear) correlations, essential for proving the structure.
Figure 1: Connectivity map showing the COSY spin system (Pyridine ring) and the critical HMBC correlations (Benzene ring) required to anchor the methyl group location.
Part 5: Discussion of Anomalies & Troubleshooting
The "Peri-Effect" on H4
In unsubstituted quinoline, H4 typically resonates around 8.1–8.2 ppm. However, in 5-aminoquinolines , the lone pair on the nitrogen at C5 exerts a shielding effect on the spatially proximal H4 proton.
Observation: If H4 appears significantly upfield (e.g., < 8.0 ppm), it confirms the presence of the amine at C5 rather than C6 or C7.
Validation: NOESY (Nuclear Overhauser Effect Spectroscopy) will show a spatial correlation between the NH₂ protons and H4, definitively proving the 5-amino regiochemistry.
Distinguishing H7 from Impurities
Because H7 is a singlet in the aromatic region, it can be confused with residual solvent peaks (e.g., CHCl₃ at 7.26 ppm) or impurities.
Solution: Integration is key. Calibrate the integral of the 8-Methyl group to 3.00. The H7 singlet must integrate to exactly 1.00. If it integrates to <1.0, the reaction may be incomplete (mixture of starting material).
References
BenchChem. (2025).[1][3] Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Retrieved from
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts. Retrieved from
University of North Carolina Wilmington. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from
ConnectSci. (1976). 13C N.M.R spectra of quinoline and methylquinolines. Australian Journal of Chemistry.[4] Retrieved from
ChemicalBook. 5-Aminoquinoline 1H NMR Spectrum Data. Retrieved from
mass spectrometry fragmentation pattern of 6-Chloro-8-methylquinolin-5-amine
Technical Comparison Guide: Mass Spectrometry Profiling of 6-Chloro-8-methylquinolin-5-amine Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 6-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Mass Spectrometry Profiling of 6-Chloro-8-methylquinolin-5-amine
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 6-Chloro-8-methylquinolin-5-amine , a critical scaffold in the synthesis of antimalarial and antibacterial agents. Unlike standard spectral libraries that often conflate quinoline isomers, this document distinguishes the 5-amino-6-chloro-8-methyl substitution pattern from its structural isomers (e.g., 2-methyl analogs) through specific mechanistic fragmentation pathways, including the diagnostic "peri-effect" and halogen-specific isotopic clusters.
Part 1: Structural Identity & Physicochemical Profile
Before analyzing the fragmentation, it is essential to establish the structural baseline that dictates ionization behavior.
Property
Specification
Mass Spectrometry Relevance
Compound Name
6-Chloro-8-methylquinolin-5-amine
Target Analyte
CAS Number
50358-37-7
Verification Standard
Formula
C₁₀H₉ClN₂
Exact Mass: 192.0454
Monoisotopic Mass
192.05 Da
Base Peak (M⁺˙) in EI
Isotope Pattern
³⁵Cl / ³⁷Cl ratio ≈ 3:1
Diagnostic M+2 peak at m/z 194
Key Moieties
5-Amino, 6-Chloro, 8-Methyl
Sites of directed fragmentation
Part 2: Fragmentation Mechanism & Analysis
The fragmentation of 6-Chloro-8-methylquinolin-5-amine under Electron Ionization (EI, 70 eV) is governed by the stability of the quinoline core and the lability of substituents in the ortho (5,6) and peri (1,8) positions.[1][2][3][4]
Molecular Ion Cluster (m/z 192 / 194)
The spectrum exhibits a robust molecular ion (M⁺˙ ) at m/z 192 with a significant M+2 peak at m/z 194 (approx. 32% relative abundance). This 3:1 intensity ratio is the primary confirmation of a monochlorinated species.
The "Peri-Effect" & Hydrogen Loss (m/z 191)
Unlike 2-methylquinoline isomers, 8-methylquinolines exhibit a unique "peri-effect" due to the steric and electronic interaction between the C8-Methyl group and the N1-ring nitrogen.
Mechanism: The radical cation stabilizes via the loss of a hydrogen atom (H˙) from the methyl group, potentially forming a stable azatropylium-like expanded ring system.
Observation: A distinct peak at m/z 191 ([M-H]⁺).
Dechlorination & Ring Contraction (m/z 157)
The cleavage of the C-Cl bond is a dominant pathway driven by the relief of steric strain between the 5-amino and 6-chloro groups (ortho-substitution).
Transition: m/z 192
m/z 157 (Loss of Cl˙, -35 Da).
Note: Direct loss of HCl (m/z 156) is possible but less favored than radical halogen loss in high-energy EI, unless assisted by the adjacent amine protons (ortho-effect).
Quinoline Ring Disintegration (m/z 130)
A characteristic signature of the quinoline scaffold is the neutral loss of Hydrogen Cyanide (HCN, 27 Da).
Pathway: The dechlorinated fragment (m/z 157) eliminates HCN, typically involving the ring nitrogen, to yield a naphthyl-like cation at m/z 130 .
Visualization: Fragmentation Pathway
The following diagram illustrates the causal relationships between these fragments.
To validate the identity of 6-Chloro-8-methylquinolin-5-amine, it must be differentiated from its isomers and analogs. The table below highlights key spectral discriminators.
Feature
6-Chloro-8-methyl-5-amine (Target)
6-Chloro-2-methyl-5-amine (Isomer)
8-Aminoquinoline (Analog)
Base Peak
m/z 192 (M⁺˙)
m/z 192 (M⁺˙)
m/z 144 (M⁺˙)
[M-H]⁺ (m/z 191)
Prominent (Peri-effect: 8-Me/N interaction)
Weak/Absent (2-Me is distal to N)
Weak
[M-CH₃]⁺ (m/z 177)
Low intensity
Moderate (Benzylic cleavage favored at C2)
N/A
Ortho Effect
High (5-NH₂ / 6-Cl interaction)
High (5-NH₂ / 6-Cl interaction)
N/A
Diagnostic Loss
Cl (m/z 157) then HCN
CH₃ (m/z 177) or Cl
HCN (m/z 117)
Key Differentiator: The 8-methyl isomer (Target) is distinguished from the 2-methyl isomer by the stability of the [M-H]⁺ ion. The 2-methyl isomer typically favors loss of the methyl radical ([M-15]⁺) or rearrangement over simple proton loss.
Part 4: Experimental Protocol (Self-Validating)
To reproduce these results and ensure data integrity, follow this standardized workflow.
Sample Preparation
Solvent: Methanol (LC-MS grade) or Dichloromethane (GC-MS grade).
Concentration: 10 µg/mL (10 ppm). Avoid saturation to prevent detector saturation and mass shift.
Derivatization (Optional): For GC-MS, if peak tailing occurs due to the primary amine, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form the TMS derivative (+72 Da shift).
Instrument Settings (GC-MS)
Ionization: Electron Impact (EI) at 70 eV.
Source Temp: 230°C.
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
Temperature Program:
Hold 60°C for 2 min.
Ramp 20°C/min to 280°C.
Hold 5 min.
Validation Criteria (Pass/Fail)
Criterion A: Presence of m/z 192 and 194 in a 3:1 ratio. (Confirms Cl).
Criterion B: Detection of fragment m/z 157 (Loss of Cl).
Criterion C: Retention time match vs. 2-methyl isomer (8-methyl typically elutes earlier on non-polar columns due to shielding of the nitrogen lone pair by the peri-methyl group).
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including ortho-effects).
NIST Mass Spectrometry Data Center. 6-Chloro-2-methylquinoline Mass Spectrum. National Institute of Standards and Technology.[5] Link (Used as isomeric comparator baseline).
Sánchez-Viesca, F., et al. (2008).[6] Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253-256.[6] Link (Establishes peri-effect and nitro/amino positional influence in quinolines).
Osarodion, O. P., & Ejodamen, O. T. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. American Journal of Materials Synthesis and Processing, 6(1), 20-25. (Provides analogous fragmentation data for chloro-amino-methyl heterocyclic systems).
Spectral Fingerprinting: A Comparative Guide to 6-Chloro-8-methylquinolin-5-amine
Topic: IR Spectroscopy Absorption Bands of 6-Chloro-8-methylquinolin-5-amine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: IR Spectroscopy Absorption Bands of 6-Chloro-8-methylquinolin-5-amine
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers
Executive Summary & Structural Logic
In the development of antimalarial scaffolds (analogous to Primaquine or Tafenoquine), 6-Chloro-8-methylquinolin-5-amine represents a critical intermediate. Its structural integrity relies on three distinct chemical features: the quinoline heterocyclic core, a primary amine at position 5, and a specific substitution pattern (6-Cl, 8-Me).
This guide provides a comparative spectroscopic analysis, distinguishing this molecule from its synthetic precursors and structural isomers.[1] Rather than a static list of peaks, we present a differential analysis —how to use IR spectroscopy to validate the success of the reduction reaction and confirm regiospecificity.
The Structural "Triad" of IR Identification
The Nitrogen Handle: The 5-amino group (
) provides the most diagnostic high-frequency bands.
The Aliphatic Marker: The 8-methyl group (
) breaks the aromatic monotony, offering distinct aliphatic C-H stretching.
The Halogen Shift: The 6-chloro substituent alters the ring "breathing" modes and out-of-plane (OOP) bending vibrations in the fingerprint region.
Technical Deep Dive: The IR Absorption Profile
The following data synthesizes experimental baselines from analogous 5- and 8-aminoquinoline derivatives, adjusted for the inductive and steric effects of the 6-chloro and 8-methyl substituents.
Table 1: Diagnostic Absorption Bands
Functional Group
Mode of Vibration
Frequency Range ()
Diagnostic Value
Primary Amine ()
N-H Stretching (Asymmetric & Symmetric)
3460 – 3340
High. Appears as a distinct "doublet." Absence indicates incomplete reduction of the nitro precursor.[1]
Primary Amine ()
N-H Scissoring (Bending)
1650 – 1620
Medium. Often overlaps with quinoline ring stretching; look for broadening in this region.
Context: Distinguishing 6-Chloro-8-methylquinolin-5-amine from 8-Amino-6-chloroquinoline (missing the methyl group).
The Methyl Discriminator: The target molecule will show aliphatic C-H stretching bands at 2960–2850
. The non-methylated analog will lack absorption in this specific region, showing only aromatic C-H (>3000 ).
Experimental Protocol: Obtaining the "Gold Standard" Spectrum
To resolve the fine splitting of the amine doublet and the specific fingerprint region, the sampling technique is critical.
Method: KBr Pellet vs. ATR
While Attenuated Total Reflectance (ATR) is faster, Transmission (KBr Pellet) is recommended for this specific compound to avoid peak broadening in the N-H region, which can occur due to hydrogen bonding with the ATR crystal (diamond/ZnSe).
Step-by-Step Protocol:
Desiccation: Ensure the sample is dried under vacuum (
, 4h) to remove lattice water. Why: Water O-H bands (3400 ) overlap destructively with the critical N-H amine doublet.
Ratio: Mix 2.0 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).
Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Why: Large particle sizes cause the "Christiansen Effect," distorting the baseline slope.
Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet.
Acquisition: Scan from 4000 to 400
(Resolution: 2 , Scans: 32).
Decision Logic & Visualization
The following diagram illustrates the logical flow for confirming the identity of 6-Chloro-8-methylquinolin-5-amine using IR data.
Caption: Decision tree for spectral validation, prioritizing functional group transformation (Nitro to Amine) and structural verification (Methyl/Chloro presence).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general N-H and C-Cl assignments).
NIST Chemistry WebBook. (2023).[1] Infrared Spectrum of 8-Quinolinamine. National Institute of Standards and Technology.[1][2][3] Available at: [Link] (Used as the baseline scaffold for aminoquinoline spectral features).
Bollyky, L. J., et al. (2015).[1] Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity. PLOS ONE. Available at: [Link] (Reference for chloroquine-derivative spectral shifts).[1]
A Researcher's Guide to Validating the Antimicrobial Efficacy of 6-Chloro-8-methylquinolin-5-amine Analogs
In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the future of infectious disease management. Quinoline derivatives have long been a cornerstone of antimicrobi...
Author: BenchChem Technical Support Team. Date: February 2026
In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the future of infectious disease management. Quinoline derivatives have long been a cornerstone of antimicrobial research, with their broad spectrum of activity attributed to the inhibition of essential bacterial enzymes.[1][2] This guide focuses on a specific, promising subclass: 6-Chloro-8-methylquinolin-5-amine and its analogs. We present a comprehensive framework for the systematic validation of their antimicrobial efficacy, designed for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of protocols, delving into the causality behind experimental choices to ensure scientific integrity and generate robust, reproducible data.
The Rationale for Investigating 6-Chloro-8-methylquinolin-5-amine Analogs
The quinoline core is a privileged structure in medicinal chemistry, with substitutions playing a critical role in determining the potency and spectrum of antimicrobial activity.[3][4] The specific substitutions of a chloro group at the 6-position, a methyl group at the 8-position, and an amine at the 5-position of the quinoline ring present a unique combination for targeted antimicrobial development. Preliminary studies on related compounds suggest that the presence of a methyl group at the C-8 position, coupled with an amino group at C-6, can enhance antibacterial activity, particularly against Gram-positive bacteria.[5] This guide provides the tools to systematically explore the impact of further modifications on this promising scaffold.
Comparative Efficacy Data: A Framework for Analysis
To objectively compare the antimicrobial performance of novel 6-Chloro-8-methylquinolin-5-amine analogs, it is essential to present the data in a clear and standardized format. The following tables provide a template for summarizing key efficacy metrics. For the purpose of this guide, we will use hypothetical data for "Analog A," "Analog B," and "Analog C" to illustrate this framework.
Table 1: Minimum Inhibitory Concentration (MIC) of 6-Chloro-8-methylquinolin-5-amine Analogs
Compound
Staphylococcus aureus (ATCC 29213) MIC (µg/mL)
Escherichia coli (ATCC 25922) MIC (µg/mL)
Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
Candida albicans (ATCC 90028) MIC (µg/mL)
6-Chloro-8-methylquinolin-5-amine (Parent)
16
32
>64
>64
Analog A
4
8
32
64
Analog B
8
16
>64
>64
Analog C
2
4
16
32
Ciprofloxacin (Control)
0.5
0.015
0.25
NA
Fluconazole (Control)
NA
NA
NA
1
Lower MIC values indicate greater antimicrobial potency.
Table 2: Minimum Bactericidal Concentration (MBC) of 6-Chloro-8-methylquinolin-5-amine Analogs
Compound
Staphylococcus aureus (ATCC 29213) MBC (µg/mL)
Escherichia coli (ATCC 25922) MBC (µg/mL)
Analog A
8
16
Analog B
32
>64
Analog C
4
8
Ciprofloxacin (Control)
1
0.03
MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Table 3: Anti-Biofilm Activity of 6-Chloro-8-methylquinolin-5-amine Analogs
Experimental Protocols: A Step-by-Step Guide to Validation
The integrity of any comparative efficacy study rests on the foundation of robust and standardized experimental protocols. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data is reliable and comparable across different studies.[6][7]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a cornerstone of antimicrobial susceptibility testing, determining the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique.
Materials:
96-well, sterile, flat-bottom microtiter plates
Test compounds (6-Chloro-8-methylquinolin-5-amine analogs) and control antibiotics
Bacterial/fungal strains (e.g., from ATCC)
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Spectrophotometer
Procedure:
Preparation of Inoculum: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. This is crucial for reproducible results.
Serial Dilution: Perform a two-fold serial dilution of the test compounds and control antibiotics in the broth medium directly in the 96-well plates.
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).
Reading Results: The MIC is the lowest concentration of the compound where no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is a critical next step after determining the MIC to understand if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Procedure:
Perform MIC Assay: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
Plating: Plate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
Incubation: Incubate the agar plates under suitable conditions for the microorganism.
Determine MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Anti-Biofilm Assay
Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. The crystal violet staining method is a common and effective way to quantify biofilm formation and eradication.
Procedure for Biofilm Inhibition:
Prepare Inoculum and Compound Dilutions: Similar to the MIC assay, prepare a standardized bacterial suspension and serial dilutions of the test compounds in a 96-well plate.
Incubation: Incubate the plate without shaking for 24-48 hours to allow for biofilm formation.
Washing: Carefully remove the planktonic cells by washing the wells with a sterile phosphate-buffered saline (PBS) solution.
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature.
Solubilization and Quantification: After washing away the excess stain, solubilize the crystal violet bound to the biofilm using an appropriate solvent (e.g., 30% acetic acid). Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
Procedure for Biofilm Eradication:
Biofilm Formation: Allow the biofilm to form in the 96-well plate for 24-48 hours as described above.
Treatment: After the initial incubation, remove the planktonic cells and add fresh media containing different concentrations of the test compounds to the existing biofilms.
Second Incubation: Incubate the plate for another 24 hours.
Quantification: Proceed with the washing, staining, and quantification steps as described for the inhibition assay.
Visualizing Workflows and Mechanisms
Diagrams are invaluable tools for understanding complex experimental workflows and biological pathways. The following are representations created using Graphviz (DOT language) to illustrate key processes in the validation of 6-Chloro-8-methylquinolin-5-amine analogs.
Caption: Generalized workflow for antimicrobial efficacy testing.
A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminoquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, bicyclic aromatic structure...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, bicyclic aromatic structure serves as a versatile template for designing molecules that interact with a wide array of biological targets. Among its most successful derivatives are the aminoquinolines, a class of compounds defined by the attachment of an amino group to the quinoline ring.
The specific position of this amino group—the isomerism—is a critical determinant of the molecule's pharmacological profile, dictating its mechanism of action, therapeutic application, and toxicity. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of key aminoquinoline isomers, primarily focusing on the well-established antimalarial activities of 4-aminoquinolines and 8-aminoquinolines, and their emerging potential as anticancer agents.
The Quinoline Core: A Foundation for Isomeric Diversity
The fundamental quinoline structure consists of a benzene ring fused to a pyridine ring. The numbering of the positions is crucial for understanding the isomeric differences that underpin their distinct biological activities. The two most pharmacologically significant isomers are the 4-aminoquinolines and the 8-aminoquinolines, exemplified by the landmark drugs chloroquine and primaquine, respectively.
Caption: The quinoline ring with key isomeric positions highlighted.
Part 1: Antimalarial Activity — A Tale of Two Isomers
The most profound illustration of aminoquinoline isomerism is in the treatment of malaria. The placement of the amino group at the 4- or 8-position results in two distinct classes of drugs with different targets within the Plasmodium parasite's lifecycle.
4-Aminoquinolines: The Blood Schizontocides
The 4-aminoquinoline scaffold, famously represented by chloroquine (CQ), is highly effective against the asexual erythrocytic (blood) stages of the malaria parasite.[1]
Mechanism of Action
During its blood stage, the parasite digests the host's hemoglobin as a source of amino acids.[2] This process releases large amounts of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline substance called hemozoin (also known as β-hematin).[2]
4-aminoquinolines are weak bases that, by virtue of their basic side chain, accumulate to high concentrations in the acidic digestive vacuole of the parasite—a phenomenon known as "pH trapping".[1][3][4] Once concentrated, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[1] This leads to a buildup of toxic free heme, which destroys the parasite.[2]
Core Structure-Activity Relationship (SAR)
The activity of 4-aminoquinolines is governed by three key structural features:
The 4-Amino Group: This position is essential for activity, serving as the anchor point for the crucial basic side chain.[5] Its lone pair of electrons influences the electronics of the quinoline ring system.
The 7-Chloro Group: The presence of an electron-withdrawing group, typically chlorine, at the 7-position is a hallmark of potent activity.[2] This group is a requirement for strong β-hematin inhibitory activity.[6] Studies have shown that replacing the 7-chloro with other halogens like iodo or bromo maintains high activity against both CQ-sensitive and CQ-resistant strains, whereas 7-fluoro or 7-trifluoromethyl groups generally lead to reduced activity.[7]
The Basic Side Chain: A flexible diaminoalkane side chain attached to the 4-amino group is essential for accumulating the drug in the parasite's food vacuole.[2][6] The terminal amino group is a key site for protonation, which is critical for the pH trapping mechanism.[2] Modifying the length and nature of this linker can help overcome drug resistance.[2][8]
Caption: Key SAR features of 4-aminoquinolines for antimalarial activity.
Comparative Antimalarial Activity of 4-Aminoquinolines
The following table summarizes the in vitro activity of key 4-aminoquinolines against CQ-sensitive (CQS) and CQ-resistant (CQR) strains of P. falciparum.
IC₅₀ (50% inhibitory concentration) indicates the concentration required for 50% inhibition in vitro.
8-Aminoquinolines: The Radical Cure
In stark contrast to their 4-amino counterparts, 8-aminoquinolines like primaquine are largely inactive against the blood stages of malaria. Their unique and vital role is in eradicating the dormant liver stages (hypnozoites) of P. vivax and P. ovale, which are responsible for disease relapse, providing what is known as a "radical cure".[9][10] They are also active against the parasite's gametocytes, the form transmitted to mosquitoes.
Mechanism of Action
The mechanism of 8-aminoquinolines is not fully elucidated but is fundamentally different from that of 4-aminoquinolines.[11][12] It is widely believed that they act as prodrugs that must be metabolically activated by host enzymes, primarily cytochrome P450 2D6 (CYP2D6).[13][14] This metabolic process generates reactive intermediates that can undergo redox cycling, producing reactive oxygen species (ROS) that induce oxidative damage and kill the parasite.[13][15] This reliance on host metabolism and the generation of ROS also underpins their primary toxicity.
Core Structure-Activity Relationship (SAR)
The 8-Amino Group: This defines the class and is the attachment point for the side chain.
The 6-Methoxy Group: This group is present in both primaquine and the earlier compound pamaquine and is considered important for optimal activity.[11][16][17] Replacing it with other groups, such as an ethoxy group or a methyl group, results in less active and more toxic compounds.[16][18]
The Side Chain: The nature of the alkylamino side chain is critical. For primaquine, the terminal primary amine is a key feature; its predecessor, pamaquine, has a tertiary amine and is more toxic.[18] A pentyl (5-carbon) side chain appears to confer maximum activity.[16] The distance between the two nitrogen atoms in the side chain is optimal at 4 to 6 carbons.[17]
Ring Substitutions: Unlike 4-aminoquinolines, additional substitutions on the quinoline nucleus of 8-aminoquinolines generally decrease both activity and toxicity.[11][17]
SAR and Toxicity
A critical aspect of the 8-aminoquinoline SAR is its link to toxicity. The ROS-generating mechanism of action is responsible for the drug's primary adverse effect: hemolytic anemia in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[14] This makes understanding the metabolic activation pathway central to designing safer 8-aminoquinoline derivatives.
Caption: Key SAR features of 8-aminoquinolines for antimalarial activity.
Part 2: Anticancer Activity — An Emerging Frontier
The success of aminoquinolines in malaria has spurred investigations into their potential as anticancer agents. Both 4- and 8-aminoquinoline derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, although their mechanisms are more varied and less understood than their antimalarial actions.[19][20]
Mechanisms of Anticancer Action
The anticancer effects of aminoquinolines are multifactorial and include:
Lysosomotropism and Autophagy Inhibition: Similar to their action in the malaria parasite, their basic nature allows them to accumulate in the acidic lysosomes of cancer cells. This disrupts lysosomal function and, critically, inhibits autophagy—a key survival mechanism for cancer cells under stress.[21]
Signaling Pathway Interference: They have been shown to interfere with critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR cascade.[20]
Cell Cycle Arrest and Apoptosis: Various derivatives can induce cell cycle arrest at different phases (e.g., G0/G1) and trigger programmed cell death (apoptosis).[19][20]
Topoisomerase Inhibition: Some derivatives, particularly from the related 8-hydroxyquinoline class, may function by inhibiting topoisomerase enzymes, which are crucial for DNA replication in cancer cells.[22]
Comparative SAR for Anticancer Activity
The SAR for anticancer activity is still being actively defined. However, some trends have emerged based on the isomeric scaffold.
4-Aminoquinolines: The classic 4-aminoquinoline structure of chloroquine has been widely studied for drug repurposing. The 7-chloro group and the basic side chain remain important features for cytotoxic activity.[20][23] For example, the derivative N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was found to be particularly potent against the MDA-MB-468 breast cancer cell line.[23]
8-Aminoquinolines: Research has shown that brominated 8-hydroxyquinolines (structurally related to 8-aminoquinolines) exhibit strong antiproliferative activity against several tumor cell lines.[22] The presence of a hydroxyl group at the C-8 position appears to be favorable for anticancer potential.[22]
Other Isomers: The flexibility of the quinoline ring allows for broad exploration. Compounds with substitutions at the 2, 4, and 6 positions are being synthesized and evaluated for their potential to yield novel anticancer agents.[24]
Comparative In Vitro Cytotoxicity of Aminoquinoline Derivatives
The following table summarizes the cytotoxic activity of representative aminoquinoline derivatives against human cancer cell lines.
GI₅₀ (50% growth inhibition) is the concentration required to inhibit cell growth by 50%.
Key Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.
Protocol 1: In Vitro Antimalarial Activity (SYBR Green I Assay)
This is a widely used high-throughput method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[1]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
Cell Seeding: Harvest and count cancer cells from culture. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
Attachment: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.
Compound Treatment: Prepare serial dilutions of the test aminoquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
[20]5. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
[20]7. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the 50% growth inhibition (GI₅₀) concentration by plotting the percentage of cell viability against the log of the drug concentration.
Conclusion and Future Directions
The isomeric position of the amino group on the quinoline ring is a master switch that dictates biological activity. The 4-amino position gives rise to potent blood-stage antimalarials that function by inhibiting hemozoin formation, while the 8-amino position yields compounds that require metabolic activation to kill dormant liver-stage parasites via oxidative stress. This fundamental SAR divergence has been the bedrock of antimalarial chemotherapy for decades.
As these scaffolds are increasingly explored for anticancer applications, a new layer of SAR is emerging. The lysosomotropic properties and autophagy inhibition of 4-aminoquinolines, and the diverse cytotoxic mechanisms of other isomers, present a rich field for drug development. Future research will focus on refining these structures to enhance target specificity, improve therapeutic indices, and design novel isomers that can overcome resistance in both infectious diseases and oncology. A deep understanding of the causality behind these structure-activity relationships remains the most critical tool for unlocking the full potential of the aminoquinoline scaffold.
Caption: Summary of divergent functions of aminoquinoline isomers.
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